molecular formula C9H6F2N2OS B1479626 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2092523-23-2

1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1479626
CAS RN: 2092523-23-2
M. Wt: 228.22 g/mol
InChI Key: PBONFYRWIBFVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde (DFMTC) is a novel compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. DFMTC has a unique structure and properties that make it an attractive target for further research.

Scientific Research Applications

Antimicrobial Applications

The compound 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde and its derivatives have been explored for their antimicrobial potential. Research indicates that similar heteroaryl pyrazole derivatives, when reacted with chitosan to form Schiff bases, exhibit notable antimicrobial activity against a range of bacterial and fungal species. The activity varies depending on the specific Schiff base moiety, suggesting a structure-activity relationship that could be leveraged for developing new antimicrobial agents (Hamed et al., 2020).

Analgesic and Anti-inflammatory Properties

Compounds derived from 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a close analog of the compound of interest, have shown promise in analgesic and anti-inflammatory applications. The synthesis of new thiazole and pyrazoline heterocycles incorporating the 2-thienylpyrazole moiety has led to compounds with significant analgesic and anti-inflammatory effects, as evidenced by their performance in carrageenan-induced paw edema and writhing assays (Abdel-Wahab et al., 2012).

Synthesis and Characterization

The synthetic pathways for creating compounds based on the pyrazole scaffold, such as the 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde, involve various innovative methods, including microwave-assisted one-pot synthesis. This approach has facilitated the creation of flavonols without isolating intermediates, leading to good yields and providing a basis for further exploration of their biological activities (Ashok et al., 2016).

properties

IUPAC Name

2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2OS/c10-9(11)13-7(4-14)3-8(12-13)6-1-2-15-5-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBONFYRWIBFVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.